molecular formula C19H19N B14156037 N-benzyl-N-methyl-1-(naphthalen-1-yl)methanamine CAS No. 6313-87-7

N-benzyl-N-methyl-1-(naphthalen-1-yl)methanamine

Cat. No.: B14156037
CAS No.: 6313-87-7
M. Wt: 261.4 g/mol
InChI Key: MQWWZHVTFHPPFJ-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-(naphthalen-1-yl)methanamine is an organic compound with the molecular formula C19H19N It is a derivative of methanamine, where the hydrogen atoms are substituted with benzyl, methyl, and naphthalen-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(naphthalen-1-yl)methanamine typically involves the reaction of N-methyl-1-naphthalenemethylamine with benzyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-(naphthalen-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or naphthyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Naphthyl ketones or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted methanamines depending on the reagents used.

Scientific Research Applications

N-benzyl-N-methyl-1-(naphthalen-1-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(naphthalen-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-naphthalenemethylamine: A closely related compound with similar structural features but lacking the benzyl group.

    N-benzyl-1-methoxy-N-(trimethylsilyl)methylmethanamine: Another related compound with a methoxy and trimethylsilyl group instead of the naphthyl group.

    N-benzyl-N-(2-methylnaphthalen-1-yl)oxalamide: A compound with an oxalamide group, providing different chemical properties.

Uniqueness

N-benzyl-N-methyl-1-(naphthalen-1-yl)methanamine is unique due to its combination of benzyl, methyl, and naphthalen-1-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of complex organic molecules or as a ligand in coordination chemistry.

Properties

CAS No.

6313-87-7

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

N-methyl-N-(naphthalen-1-ylmethyl)-1-phenylmethanamine

InChI

InChI=1S/C19H19N/c1-20(14-16-8-3-2-4-9-16)15-18-12-7-11-17-10-5-6-13-19(17)18/h2-13H,14-15H2,1H3

InChI Key

MQWWZHVTFHPPFJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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